![molecular formula C15H17F6N3S B6347252 N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) CAS No. 860994-58-7](/img/structure/B6347252.png)

N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

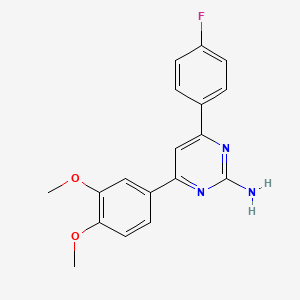

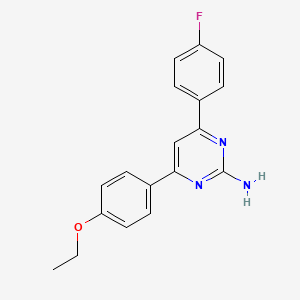

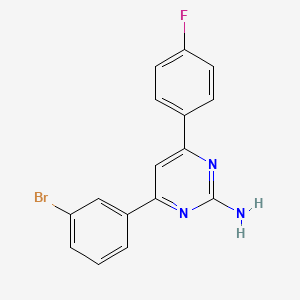

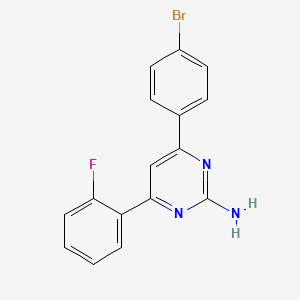

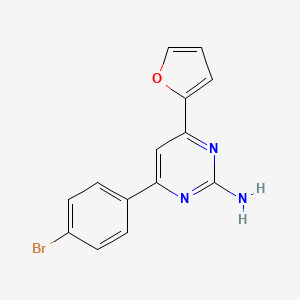

N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) is a useful research compound. Its molecular formula is C15H17F6N3S and its molecular weight is 385.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) is 385.10473770 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Coordination Properties

Thioureas and their derivatives exhibit remarkable chemistry and coordination properties, serving as versatile ligands in coordination chemistry. The unique intra- and intermolecular hydrogen-bonding interactions influenced by nitrogen substituents enhance their coordination capabilities with transition metals. These characteristics have paved the way for novel applications in both biological and materials science fields, showcasing the chemical versatility and potential for detailed structural analyses in interdisciplinary approaches (Saeed, Flörke, & Erben, 2014).

Chemosensors for Environmental and Biological Analysis

Thiourea derivatives have been recognized for their superior functionality as chemosensors, owing to their nucleophilic sites that facilitate inter- and intramolecular hydrogen bonding. This capability enables the detection of various analytes, including environmental pollutants and biological molecules, through simple and highly selective fluorimetric and colorimetric methods. The sensitivity and selectivity of thiourea-based chemosensors offer promising avenues for designing organic sensors to monitor a broad spectrum of analytes in environmental, biological, and agricultural contexts (Al-Saidi & Khan, 2022).

Radioprotective Effects in Agricultural Research

Innovative research has explored the radioprotective effects of novel thiourea compounds on agricultural development, notably in pea (Pisum sativum L.) cultivation. These studies demonstrate that certain thiourea derivatives can mitigate the genetic and biological effects of gamma radiation, promoting healthier plant growth and increasing the frequency of beneficial mutations. This area of research holds significant promise for enhancing crop resilience and productivity in the face of environmental stressors (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

Exploration in Drug Discovery and Medical Applications

Thiourea derivatives are pivotal in the realm of drug discovery, where their diverse biological activities are leveraged for medicinal purposes. These compounds are integral in the development of novel therapeutic agents, showcasing a range of biological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The exploration of thioureas in medicinal chemistry continues to yield valuable insights into potential treatments for various diseases, underscoring the importance of thiourea derivatives in advancing healthcare solutions (Nikolic, Mijajlovic, & Nedeljković, 2022).

Mechanism of Action

Target of Action

The primary target of N-[(1R,2R)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is substrates in organic chemistry . This compound, developed by Schreiner’s group and often referred to as Schreiner’s thiourea, is used extensively as an organocatalyst .

Mode of Action

Schreiner’s thiourea activates substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states . This is achieved through explicit double hydrogen bonding . The compound’s ability to activate substrates and stabilize charges is a key feature of its mode of action .

Biochemical Pathways

The compound plays a significant role in promoting organic transformations . It is used ubiquitously in H-bond catalysts, contributing to the development of various biochemical pathways .

Pharmacokinetics

It has a molecular weight of 385.4 .

Result of Action

The result of the compound’s action is the promotion of organic transformations . By activating substrates and stabilizing developing charges, it facilitates various reactions in organic chemistry .

Action Environment

It’s worth noting that the compound’s melting point is 71-73°c , suggesting that it remains stable under a wide range of temperatures.

properties

IUPAC Name |

1-[(1R,2R)-2-aminocyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZECTQVYSKGNEA-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.